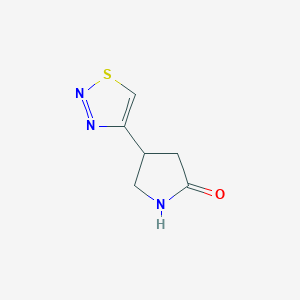
4-(1,2,3-Thiadiazol-4-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2,3-Thiadiazol-4-yl)pyrrolidin-2-one is a heterocyclic compound that features both a thiadiazole and a pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate acyclic precursors under specific conditions . For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones through a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.
化学反应分析
Types of Reactions
4-(1,2,3-Thiadiazol-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the thiadiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sulfuryl chloride and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups onto the thiadiazole or pyrrolidinone rings .
科学研究应用
4-(1,2,3-Thiadiazol-4-yl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s derivatives are used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 4-(1,2,3-Thiadiazol-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The thiadiazole ring’s mesoionic character allows it to cross cellular membranes and interact strongly with biological targets, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
- 1,3,4-Thiadiazole
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
Uniqueness
4-(1,2,3-Thiadiazol-4-yl)pyrrolidin-2-one is unique due to the combination of the thiadiazole and pyrrolidinone rings, which imparts distinct physicochemical properties and biological activities. This combination allows for greater structural diversity and the potential for novel interactions with biological targets .
属性
分子式 |
C6H7N3OS |
|---|---|
分子量 |
169.21 g/mol |
IUPAC 名称 |
4-(thiadiazol-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H7N3OS/c10-6-1-4(2-7-6)5-3-11-9-8-5/h3-4H,1-2H2,(H,7,10) |
InChI 键 |
IECHVLYAPOZUST-UHFFFAOYSA-N |
规范 SMILES |
C1C(CNC1=O)C2=CSN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















